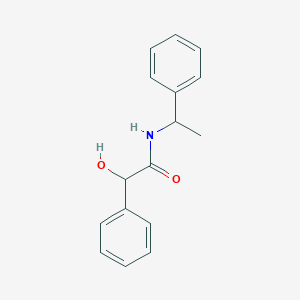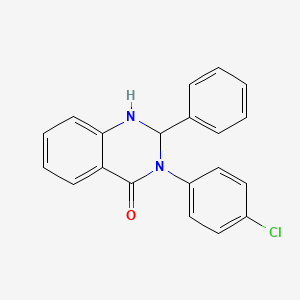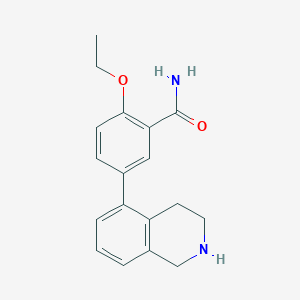
1-(4,5-difluoro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-difluoro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, also known as DMFTE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMFTE is a triazole-based compound that has been synthesized using various methods and has been studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 1-(4,5-difluoro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is not fully understood, but it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which play a role in the metabolism of drugs in the body. This compound has also been shown to inhibit the growth of cancer cells and fungal cells, possibly by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-fungal, and anti-inflammatory effects. This compound has also been shown to have neuroprotective effects, possibly by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
1-(4,5-difluoro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, such as its limited solubility in water and its potential to form insoluble aggregates in solution.
将来の方向性
There are several future directions for research on 1-(4,5-difluoro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, including the development of new drugs based on this compound, the synthesis of new materials using this compound as a building block, and the investigation of its potential as a reagent in analytical chemistry. Other future directions include the study of its mechanism of action, the investigation of its effects on other diseases, and the optimization of its synthesis method for improved yield and purity.
Conclusion:
In conclusion, this compound is a triazole-based compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its biochemical and physiological effects. This compound has shown promising results in the development of new drugs, the synthesis of new materials, and the detection of various compounds. There are several future directions for research on this compound, and further investigation of its potential applications is warranted.
合成法
1-(4,5-difluoro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can be synthesized using various methods, including the reaction of 4,5-difluoro-2-methylbenzonitrile with 1H-1,2,4-triazole-1-ethanamine in the presence of a base, such as sodium hydride or potassium carbonate. Another method involves the reaction of 4,5-difluoro-2-methylbenzonitrile with 1H-1,2,4-triazole in the presence of a catalyst, such as copper or palladium.
科学的研究の応用
1-(4,5-difluoro-2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has shown promising results in the development of new drugs for the treatment of various diseases, such as cancer, fungal infections, and Alzheimer's disease. This compound has also been used as a building block in the synthesis of new materials, such as polymers and metal complexes. In addition, this compound has been used as a reagent in analytical chemistry for the detection of various compounds, such as amino acids and nucleotides.
特性
IUPAC Name |
1-(4,5-difluoro-2-methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O/c1-7-2-9(12)10(13)3-8(7)11(17)4-16-6-14-5-15-16/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZGALFXRZIOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)CN2C=NC=N2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B5438212.png)
![5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5438218.png)
![2-fluoro-N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5438226.png)



![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylacetamide](/img/structure/B5438278.png)

![N~3~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5438291.png)
![N-ethyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5438294.png)
![N-(3-acetylphenyl)-4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5438304.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5438307.png)
![N-(3,5-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5438322.png)
![ethyl 2-(3-chlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5438332.png)